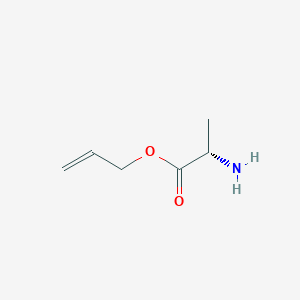

(S)-Allyl 2-aminopropanoate

説明

特性

IUPAC Name |

prop-2-enyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4,7H2,2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNLJIGRKBHXCT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446741 | |

| Record name | alanine allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44812-81-9 | |

| Record name | alanine allyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of (S)-Allyl 2-aminopropanoate

Executive Summary

(S)-Allyl 2-aminopropanoate, widely recognized in the biochemical community as L-alanine allyl ester, is a highly versatile chiral building block. It is predominantly utilized in advanced organic synthesis, solid-phase peptide synthesis (SPPS), and the construction of conformationally constrained macrocyclic therapeutics. Because the free amine of an α -amino acid ester is highly nucleophilic and prone to spontaneous intermolecular self-condensation (forming diketopiperazines), this compound is universally synthesized, stored, and commercialized as a stable salt. The most prevalent forms are the hydrochloride salt and the p-toluenesulfonate (tosylate) salt.

This technical guide provides an authoritative analysis of its physicochemical properties, thermodynamic solubility behavior, and its mechanistic role in orthogonal deprotection strategies.

Physicochemical Profiling

Understanding the baseline physical properties of the salt forms is critical for calculating reaction stoichiometry and predicting phase behavior during liquid-liquid extractions. The quantitative data for the two primary salt forms of (S)-Allyl 2-aminopropanoate are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties

| Property | Hydrochloride Salt | p-Toluenesulfonate (Tosylate) Salt |

| CAS Number | 203799-82-0 | 20845-17-4 |

| PubChem CID | 85890804 | 13968860 |

| Molecular Formula | C 6 H 11 NO 2 · HCl | C 6 H 11 NO 2 · C 7 H 8 O 3 S |

| Molecular Weight | 165.5 g/mol | 301.36 g/mol |

| Appearance | Off-white powder | White to off-white crystalline powder |

| Optical Rotation [ α ] D20 | -5.5 ± 1º (c=1 in DMF) | Data dependent on solvent standard |

| Storage Conditions | 0–8 °C, desiccated | 2–8 °C, desiccated |

Data aggregated from 1[1] and 2[2].

Solubility Dynamics & Thermodynamic Behavior

The solubility profile of (S)-Allyl 2-aminopropanoate is dictated by the interplay between its ionic salt bridge and the lipophilic allyl moiety.

Aqueous and Polar Protic Solvents: The hydrochloride salt exhibits excellent solubility in water[1]. Causality: The high dielectric constant of water ( ϵ≈80 ) rapidly overcomes the crystal lattice energy of the ionic hydrochloride bond, leading to complete solvation of the protonated amine and chloride counter-ion. It is similarly highly soluble in methanol and ethanol.

Polar Aprotic Solvents (Peptide Synthesis Media): In the context of peptide synthesis, the salt is highly soluble in N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). The incorporation of ether and ester linkages, such as the allyl ester, has been empirically shown to favorably influence the physicochemical properties of molecules, enhancing both aqueous solubility and membrane permeability in downstream macrocyclic products[3].

Non-Polar and Halogenated Solvents: While the intact salt has limited solubility in pure dichloromethane (DCM), the free base is highly soluble. In practical workflows, the salt is suspended in DCM and neutralized in situ with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA). Causality: Neutralization breaks the ionic lattice, and the lipophilic allyl group ensures the resulting uncharged amino ester remains fully dissolved in the halogenated organic phase, facilitating homogeneous coupling reactions.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each workflow includes built-in verification steps to guarantee data accuracy and reaction success.

Protocol A: In Situ Neutralization and Amide Coupling

This protocol describes the conversion of the stable salt into the reactive free base for immediate peptide coupling.

-

Suspension: Suspend 1.0 equivalent of (S)-Allyl 2-aminopropanoate HCl in anhydrous DCM to achieve a 0.1 M concentration. The mixture will appear as a cloudy suspension.

-

Thermal Control: Cool the reaction vessel to 0 °C using an ice bath. Causality: Lowering the temperature prevents the exothermic neutralization from causing premature self-condensation or racemization of the α -chiral center.

-

Neutralization: Dropwise, add 1.2 equivalents of DIPEA. The suspension will rapidly clear into a homogeneous solution. Self-Validation: The transition from a turbid suspension to a clear solution visually confirms the successful generation of the soluble free base.

-

Coupling: Add 1.0 equivalent of the activated N-protected amino acid (e.g., Fmoc-AA-OH pre-activated with HATU).

-

Validation: Monitor the disappearance of the free amine via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) at 210 nm. The reaction is validated as complete when the free amine peak area is reduced to <1%.

Protocol B: Isothermal Saturation Method for Solubility Determination

A rigorous method for determining the exact thermodynamic solubility limit in various solvents.

-

Saturation: Add an excess amount of (S)-Allyl 2-aminopropanoate HCl to 2.0 mL of the target solvent (e.g., DMF) in a hermetically sealed thermostatic vial.

-

Equilibration: Agitate the vial at 500 rpm at a constant 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour equilibration ensures the system reaches a true thermodynamic steady state, preventing false-positive readings caused by transient kinetic supersaturation.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes. Self-Validation: Centrifugation guarantees that no undissolved micro-particulates are sampled, which would otherwise artificially inflate the calculated solubility.

-

Quantification: Volumetrically dilute an aliquot of the clear supernatant and quantify the concentration using RP-HPLC coupled with an Evaporative Light Scattering Detector (ELSD), as the allyl ester lacks a strong UV chromophore.

Mechanistic Role in Orthogonal Peptide Synthesis

The primary utility of the allyl ester lies in its orthogonality . In complex peptide synthesis, chemists require protecting groups that can be removed under highly specific conditions without affecting other functional groups on the molecule.

The allyl ester is completely stable to the acidic conditions used to remove Boc groups (e.g., Trifluoroacetic acid) and the basic conditions used to remove Fmoc groups (e.g., 20% Piperidine). It is exclusively cleaved via a Tsuji-Trost allylic dealkylation. Causality: The addition of a Palladium(0) catalyst (such as Pd(PPh 3 ) 4 ) forms a π -allyl palladium complex, which is subsequently intercepted by a mild nucleophilic scavenger (like phenylsilane or morpholine), cleanly liberating the free carboxylic acid under strictly neutral conditions.

Orthogonal deprotection pathways of (S)-Allyl 2-aminopropanoate derivatives.

References

- Chem-Impex International. "L-Alanine allyl ester hydrochloride".

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 13968860, (S)

- Biron, E., et al. "Conformationally constrained, fully synthetic macrocyclic compounds".

Sources

Technical Whitepaper: Structural Identity, Orthogonal Utility, and Protocols for (S)-Allyl 2-aminopropanoate in Advanced Peptide Synthesis

Executive Summary

(S)-Allyl 2-aminopropanoate, commonly known as L-alanine allyl ester, is a highly specialized amino acid building block utilized extensively in modern synthetic organic chemistry and drug development. As a Senior Application Scientist, I rely on this compound to provide a robust, orthogonal C-terminal protecting group strategy during the synthesis of complex macrocycles, glycopeptides, and lipopeptides. This whitepaper elucidates its chemical structure, registry data, mechanistic utility, and field-proven experimental protocols.

Chemical Identity and Structural Analysis

The free base of (S)-allyl 2-aminopropanoate is a reactive primary amine. It is rarely stored or utilized in its pure form due to the high risk of self-condensation (diketopiperazine formation). Instead, it is commercially available and synthetically utilized as a stable ammonium salt—most predominantly as the hydrochloride (HCl) or p-toluenesulfonate (tosylate) salt[1],[2].

The parent free base is identified by PubChem CID 10877480[3], while its functional salts have distinct, widely recognized CAS registry numbers.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | (S)-Allyl 2-aminopropanoate (Free Base) | Hydrochloride Salt | p-Toluenesulfonate Salt |

| CAS Registry Number | Not widely assigned (CID: 10877480) | 203799-82-0 | 20845-17-4 |

| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | C₁₃H₁₉NO₅S |

| Molecular Weight | 129.16 g/mol | 165.62 g/mol | 301.36 g/mol |

| SMILES | CC(=O)OCC=C | CC(=O)OCC=C.[H]Cl | CC(=O)OCC=C.CC1=CC=C(S(=O)(=O)O)C=C1 |

| Physical State | Pale yellow oil | Off-white powder | White to off-white solid |

Structural Features:

-

Stereocenter: The (S)-configuration at the alpha-carbon is critical for maintaining the natural L-amino acid geometry required for biological target recognition.

-

Allyl Ester Moiety: The -O-CH2-CH=CH2 group provides unique chemical stability. It is highly resistant to moderately acidic conditions (e.g., trifluoroacetic acid used for Boc deprotection) and basic conditions (e.g., piperidine used for Fmoc deprotection)[4].

Mechanistic Utility in Orthogonal Peptide Synthesis

The primary causality behind selecting an allyl ester over traditional methyl, ethyl, or tert-butyl esters lies in its orthogonal cleavage mechanism. When designing a synthesis for a complex glycopeptide or lipopeptide, acidic or basic deprotection steps can destroy sensitive glycosidic bonds or cause lipid elimination[5].

The allyl group bypasses these harsh conditions entirely; it is exclusively removed via a Tsuji-Trost allylic deprotection utilizing a Palladium(0) catalyst[6]. This operates under exceptionally mild, neutral conditions, preserving the integrity of the fragile molecule.

Figure 1: Orthogonal deprotection workflow highlighting selective Fmoc and Allyl cleavage.

Field-Proven Experimental Protocols

To ensure experimental integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis of (S)-Allyl 2-aminopropanoate p-Toluenesulfonate

Objective: To synthesize a stable, bench-ready salt of L-alanine allyl ester from inexpensive starting materials.

-

Reagent Assembly: Suspend L-alanine (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in toluene. Add allyl alcohol (5.0 eq).

-

Azeotropic Distillation: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110°C).

-

Causality of Design: p-Toluenesulfonic acid (pTSA) serves a dual mechanistic purpose. First, it acts as a Brønsted acid catalyst for the Fischer esterification. Second, it immediately protonates the newly formed alpha-amine. This protonation is critical; it prevents the free amine from undergoing intramolecular aminolysis (attacking another ester molecule), thereby completely inhibiting diketopiperazine side-product formation. Toluene is chosen because it forms a ternary azeotrope with water and allyl alcohol, allowing for the continuous thermodynamic removal of water.

-

Self-Validating System: This reaction is inherently self-validating. By monitoring the Dean-Stark trap, the volumetric collection of exactly 1.0 equivalent of water provides immediate, visual confirmation of 100% esterification conversion.

-

Isolation: Cool the mixture to 0°C. The product will precipitate as a white crystalline solid. Filter and wash with cold diethyl ether to remove residual pTSA and allyl alcohol.

Protocol B: Palladium-Catalyzed Deprotection of Peptide-Ala-OAll

Objective: To selectively unmask the C-terminal carboxylic acid without disrupting other protecting groups.

-

Preparation: Dissolve the protected Peptide-Ala-OAll (1.0 eq) in anhydrous, degassed Dichloromethane (DCM).

-

Scavenger Addition: Add morpholine (10.0 eq) or phenylsilane (2.0 eq) to the solution.

-

Catalyst Introduction: In a glovebox or under strict argon flow, add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 - 0.1 eq). Stir at room temperature for 2 hours in the dark.

-

Causality of Design: Degassing the solvent is absolutely paramount; Pd(0) is highly susceptible to oxidation by dissolved O₂ , which would irreversibly poison the catalyst into an inactive Pd(II) species. Morpholine is utilized as a nucleophilic scavenger. As the Pd(0) inserts into the allylic C-O bond to form a highly electrophilic π-allyl palladium complex, morpholine rapidly intercepts the allyl group (forming N-allylmorpholine). Without this scavenger, the π-allyl complex would indiscriminately allylate the peptide backbone[4].

-

Self-Validating System: The reaction progress is monitored via LC-MS. A mass shift of exactly -40 Da (loss of the C₃H₄ allyl moiety) confirms complete deprotection. Furthermore, the reaction mixture transitions from bright yellow to a dark amber, providing a visual indicator of an active catalytic cycle.

Figure 2: Mechanism of Pd(0)-catalyzed allyl ester cleavage with a morpholine scavenger.

Applications in Drug Development

(S)-Allyl 2-aminopropanoate is heavily utilized in the synthesis of conformationally constrained macrocyclic drugs. For instance, in the development of motilin receptor antagonists and Wnt pathway inhibitors, the allyl ester allows for the linear peptide to be fully assembled on a solid support or in solution[7]. Once assembled, the allyl group is selectively removed, exposing a free C-terminus that can be cyclized head-to-tail with an N-terminal amine, forming the bioactive macrocycle[8].

References

-

PubChem (NIH) . "H-Ala-oall hcl | C6H12ClNO2 | CID 56777047". National Center for Biotechnology Information. URL:[Link]

-

CalPacLab . "(S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate". California Pacific Labs. URL:[Link]

-

Journal of the American Chemical Society . "Chemoenzymatic Synthesis of a Characteristic Phosphorylated and Glycosylated Peptide Fragment of the Large Subunit of Mammalian RNA Polymerase II". ACS Publications. URL:[Link]

-

Journal of the American Chemical Society . "Chemoenzymatic Synthesis of N-Ras Lipopeptides". ACS Publications. URL: [Link]

- Google Patents. "Conformationally constrained, fully synthetic macrocyclic compounds". Patent CA2780829A1.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. H-Ala-oall hcl | C6H12ClNO2 | CID 56777047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CA2780829A1 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]

- 8. AU2010281287A1 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Storage, Stability, and Shelf Life of (S)-Allyl 2-aminopropanoate

Introduction

(S)-Allyl 2-aminopropanoate, the allyl ester of L-alanine, is a valuable chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and other complex molecules. The presence of three distinct functional centers—a stereogenic center, a hydrolytically labile ester, and a reactive allyl group—dictates its chemical behavior and stability profile. For researchers, scientists, and drug development professionals, ensuring the chemical purity and stereochemical integrity of this reagent is paramount for the validity and reproducibility of experimental outcomes. This guide provides a comprehensive overview of the factors governing the stability of (S)-Allyl 2-aminopropanoate, recommended storage and handling procedures, and a framework for its stability assessment.

Core Physicochemical Properties and Inherent Instabilities

The structure of (S)-Allyl 2-aminopropanoate presents a trifecta of potential degradation pathways that must be controlled to ensure its long-term viability. Understanding these inherent instabilities from a mechanistic standpoint is the first step toward effective preservation.

-

The Ester Linkage: Ester bonds are susceptible to hydrolysis, a reaction that cleaves the ester into its constituent carboxylic acid (L-alanine) and alcohol (allyl alcohol). This reaction can be catalyzed by the presence of acid, base, or even ambient moisture over time.

-

The Chiral Center: As an α-amino acid ester, the proton on the stereogenic α-carbon is weakly acidic. Its removal under certain conditions, particularly basic, can lead to the formation of a planar enolate intermediate, resulting in racemization and the loss of enantiopurity.[1][2] The presence of aldehydes or ketones can also catalyze this process.[1][3]

-

The Allyl Group: The terminal double bond of the allyl group is a site of potential reactivity. It can be susceptible to oxidation, particularly in the presence of atmospheric oxygen and light, or undergo polymerization reactions. While the allyl group is often employed as a protecting group removable under specific metal-catalyzed conditions, these conditions highlight its inherent reactivity.[4]

Recommended Storage and Handling Conditions

Based on the compound's inherent instabilities and supplier recommendations, a multi-faceted approach to storage is required to minimize degradation.[5][6] The primary goal is to mitigate exposure to catalysts of degradation: water, oxygen, light, and thermal energy.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration is the most critical factor. It significantly reduces the kinetic rates of all potential degradation pathways, including hydrolysis and racemization.[5][6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen, preventing oxidation of the allyl group, and displaces moisture, reducing the rate of hydrolysis.[5] |

| Light | Amber Vial / Dark Place | Protection from light, especially UV, is necessary to prevent photochemical degradation or the initiation of radical reactions involving the allyl moiety.[5] |

| Container | Tightly Sealed Container | A tightly sealed container prevents the ingress of atmospheric moisture and oxygen, complementing the inert atmosphere.[7][8] |

Handling Best Practices:

-

Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold product.

-

Use dry, inert gas to flush the headspace of the container before re-sealing.

-

Handle the material in a well-ventilated area, such as a chemical fume hood.[9]

Primary Degradation Pathways and Mechanisms

A deeper understanding of the degradation mechanisms allows for more targeted preventative measures. The two most significant threats to the integrity of (S)-Allyl 2-aminopropanoate are hydrolysis and racemization.

Ester Hydrolysis

This is the most common degradation pathway for ester-containing compounds. The reaction proceeds via nucleophilic acyl substitution, where water acts as the nucleophile.

-

Base-Catalyzed Hydrolysis: Hydroxide ions are potent nucleophiles that attack the ester carbonyl, leading to a tetrahedral intermediate which then collapses to form the carboxylate and allyl alcohol.

-

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a weaker nucleophile like water.

The rate of hydrolysis is highly dependent on pH and the availability of water.[10][11] Therefore, maintaining anhydrous conditions is critical.

Racemization

The loss of stereochemical integrity is a silent form of degradation that can have profound impacts on the biological activity of downstream products.

-

Mechanism: Racemization typically occurs through the formation of a carbanion or enolate at the α-carbon after deprotonation.[2] This intermediate is achiral, and its subsequent reprotonation can occur from either face, leading to a mixture of (S) and (R) enantiomers.

-

Catalysis: This process is significantly accelerated by bases, which facilitate the initial deprotonation. Certain solvents and additives can also promote racemization.[1][3][12]

Caption: Primary degradation pathways for (S)-Allyl 2-aminopropanoate.

Protocol for Stability Assessment

To empirically determine the shelf life and validate storage conditions, a formal stability study is required. This protocol outlines a robust methodology for assessing the chemical and chiral purity of (S)-Allyl 2-aminopropanoate over time.

Experimental Design

The study should be designed to evaluate the impact of temperature and humidity, following principles outlined in established stability testing guidelines.[13]

| Condition | Temperature | Relative Humidity | Purpose |

| Long-Term | 5°C ± 3°C | Ambient | Simulates recommended storage conditions. |

| Accelerated | 25°C ± 2°C | 60% ± 5% RH | Used to predict long-term stability and identify likely degradation products more quickly. |

| Stress | 40°C ± 2°C | 75% ± 5% RH | Helps to elucidate degradation pathways and validate the stability-indicating nature of the analytical method. |

-

Time Points: Samples should be analyzed at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Packaging: Samples should be stored in the same container-closure system intended for routine laboratory use (e.g., amber glass vials with PTFE-lined caps).

Analytical Methodology

A stability-indicating analytical method is one that can accurately quantify the decrease of the active substance and the increase of degradation products, and resolve them from each other. For this compound, a combination of chiral and achiral High-Performance Liquid Chromatography (HPLC) is ideal.

-

Achiral RP-HPLC: To monitor for chemical purity and quantify hydrolysis products (L-alanine).

-

Chiral HPLC: To monitor for enantiomeric purity and quantify the formation of the (R)-enantiomer.

Step-by-Step Protocol for Stability Testing

-

Initial Analysis (T=0): Characterize a single batch of (S)-Allyl 2-aminopropanoate for initial chemical purity (by RP-HPLC) and enantiomeric excess (by Chiral HPLC). This serves as the baseline.

-

Sample Aliquoting: Aliquot the material into a sufficient number of vials for all time points and conditions to avoid repeated opening of a master container.

-

Storage: Place the vials into calibrated stability chambers set to the conditions outlined in Table 2.

-

Sampling: At each time point, remove the designated vials for each condition.

-

Sample Preparation: Accurately prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water).

-

HPLC Analysis:

-

Inject the sample onto the achiral RP-HPLC system. Integrate the peak areas for the parent compound and any new peaks that appear. Calculate purity as a percentage of the total area.

-

Inject the sample onto the chiral HPLC system. Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess (% ee).

-

-

Data Evaluation: Plot the purity and % ee against time for each storage condition.

Caption: Experimental workflow for a stability study.

Shelf Life Determination

The shelf life is the period during which the product is expected to remain within its approved specifications, provided it is stored under the recommended conditions. For a high-purity chemical reagent, a typical specification might be a purity of ≥98% and an enantiomeric excess of ≥99%. The shelf life is determined by the time it takes for the compound to fall below these limits under the long-term storage condition (2-8°C). The accelerated data can be used to provide a preliminary estimation but should be confirmed by long-term studies.

If a defined shelf life is exceeded, the material is not necessarily unusable. However, it should be re-tested for purity and enantiomeric excess before use in any critical application to ensure it still meets the required specifications.

Conclusion

The chemical and stereochemical stability of (S)-Allyl 2-aminopropanoate is governed by its susceptibility to hydrolysis and racemization. Strict adherence to recommended storage conditions—namely refrigeration (2-8°C) under a dry, inert atmosphere and protected from light—is essential for preserving its integrity. For applications demanding the highest levels of quality and reproducibility, particularly in pharmaceutical development, a formal stability study is recommended to empirically define the shelf life. By understanding the underlying chemistry and implementing these control strategies, researchers can ensure the reliability of this important chiral building block in their synthetic endeavors.

References

-

Pugnière, M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-5. Available at: [Link]

-

Cano, R., et al. (2007). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 51(3), 158-162. Available at: [Link]

-

Orsavová, J., et al. (2016). Free and Immobilized Lecitase™ Ultra as the Biocatalyst in the Kinetic Resolution of (E)-4-Arylbut-3-en-2-yl Esters. Molecules, 21(10), 1348. Available at: [Link]

-

Reja, R., et al. (2018). Selective covalent capture of collagen triple helices with a minimal protecting group strategy. Chemical Science, 9(12), 3109-3114. Available at: [Link]

-

Li, Y., et al. (2019). Amino Acid Thioesters Exhibit Inhibitory Activity against B1–B3 Subclasses of Metallo-β-lactamases. ACS Omega, 4(7), 12389-12397. Available at: [Link]

-

Sigma-Aldrich. Safety Data Sheet. Available at: [Link]

-

HazComFast. Acetic acid, fluoro-, allyl ester (CAS 406-23-5). Available at: [Link]

-

Organic Chemistry Portal. Metal-catalysed cleavage of allyl esters. Available at: [Link]

-

Tautenhahn, R., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Available at: [Link]

-

Gelest, Inc. (2015). ALLYL ACETATE - Safety Data Sheet. Available at: [Link]

- Groll, E. A. (1943). U.S. Patent No. 2,313,767. Washington, DC: U.S. Patent and Trademark Office.

-

Takeda Chemical Industries, Ltd. (1982). European Patent No. 0057092. Available at: [Link]

-

Gelest, Inc. (n.d.). ALLYL ISOCYANATE - Safety Data Sheet. Available at: [Link]

-

Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Reviews, 4, 137-154. Available at: [Link]

-

Olin Corporation. (n.d.). ALLYL CHLORIDE - Product Handling Manual. Available at: [Link]

-

Tautenhahn, R., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [PDF]. Molecules, 26(6), 1726. Available at: [Link]

- CJ CheilJedang Corp. (2017). U.S. Patent No. 9,598,353. Washington, DC: U.S. Patent and Trademark Office.

-

Julian, R. R., et al. (2000). On the Stability of Amino Acid Zwitterions in the Gas Phase: The Influence of Derivatization, Proton Affinity, and Alkali Ion Addition. Journal of the American Chemical Society, 122(12), 2779-2785. Available at: [Link]

-

The Good Scents Company. S-allyl-laevo-cysteine. Available at: [Link]

-

European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13968860, (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9793905, (+)-S-Allylcysteine. Retrieved from [Link]

-

Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711. Available at: [Link]

-

Yue, J., et al. (2021). Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV/persulfate. Separation and Purification Technology, 277, 119532. Available at: [Link]

-

Saravanan, G., & Ponmurugan, P. (2016). Effects of S-Allylcysteine on Biomarkers of the Polyol Pathway in Rats with Type 2 Diabetes. Journal of Clinical and Diagnostic Research, 10(10), BF01-BF05. Available at: [Link]

-

Ilic, D. P., et al. (2012). Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S‑allyl‑l‑cysteine sulfoxide (Review). Experimental and Therapeutic Medicine, 3(1), 1-6. Available at: [Link]

-

Zareba-Kruk, E., et al. (2024). S-Allyl-L-Cysteine Affects Cell Proliferation and Expression of H2S-Synthetizing Enzymes in MCF-7 and MDA-MB-231 Adenocarcinoma Cell Lines. International Journal of Molecular Sciences, 25(3), 1836. Available at: [Link]

Sources

- 1. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 3. Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents (1985) | M. Pugnière | 4 Citations [scispace.com]

- 4. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 5. 44812-81-9|(S)-Allyl 2-aminopropanoate|BLD Pharm [bldpharm.com]

- 6. 203799-82-0|(S)-Allyl 2-aminopropanoate hydrochloride|BLD Pharm [bldpharm.com]

- 7. gelest.com [gelest.com]

- 8. docs.rs-online.com [docs.rs-online.com]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]

- 11. researchgate.net [researchgate.net]

- 12. Process for racemizing an optically active alpha-amino acid or a salt thereof - Patent 0057092 [data.epo.org]

- 13. ema.europa.eu [ema.europa.eu]

Thermodynamic Stability of (S)-Allyl 2-aminopropanoate in Aqueous Solutions: A Comprehensive Technical Guide

Executive Summary

(S)-Allyl 2-aminopropanoate, commonly known as L-alanine allyl ester, is a critical building block in complex peptide synthesis—particularly in Backbone Amide Linker (BAL) strategies[1]—and a versatile moiety in prodrug formulation. While the allyl ester provides an orthogonal deprotection axis (typically via palladium catalysis), its thermodynamic stability in aqueous environments is a primary bottleneck during formulation and physiological delivery.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, hydrolysis kinetics, and physicochemical behavior of (S)-Allyl 2-aminopropanoate in aqueous solutions. By dissecting the causality between protonation states and cleavage rates, this guide equips drug development professionals with the actionable intelligence required to optimize formulation pH, storage conditions, and experimental workflows.

Physicochemical Profiling & Thermodynamic Fundamentals

The thermodynamic stability of (S)-Allyl 2-aminopropanoate in water is fundamentally governed by the ester linkage, which is susceptible to both specific acid and specific base catalysis. However, the presence of the adjacent α -amino group introduces a complex electrostatic dynamic that drastically alters the molecule's kinetic profile compared to simple aliphatic esters.

The pKa Shift and Inductive Effects

In free L-alanine, the carboxylate anion donates electron density, resulting in an α -amino pKa of approximately 9.8. Esterification with an allyl group removes this negative charge. Consequently, the pKa of the α -amino group in α -amino acid esters drops by roughly 2 units to approximately 7.8[2],[3].

This shift is mechanistically critical:

-

At physiological pH (7.4): A significant fraction of the molecule exists in the protonated state ( −NH3+ ). The positive charge exerts a powerful electron-withdrawing inductive effect (-I) on the adjacent carbonyl carbon, rendering it highly electrophilic and exceptionally vulnerable to nucleophilic attack by hydroxide ions ( OH− ).

-

At basic pH (> 7.8): The amine deprotonates to −NH2 . While the inductive effect is reduced, the exponential increase in [OH−] concentration drives a rapid bimolecular hydrolysis reaction[2].

Thermodynamic Parameters of Hydrolysis

The cleavage of the allyl ester yields free L-alanine and allyl alcohol. The thermodynamic parameters for the base-catalyzed hydrolysis of α -amino acid esters reveal a highly ordered transition state. The activation entropy ( ΔS‡ ) is significantly negative, reflecting the precise structural alignment required for OH− to attack the sterically hindered carbonyl carbon[3].

Table 1: Thermodynamic and Kinetic Parameters for Aqueous Hydrolysis

| Parameter | Typical Value | Mechanistic Implication |

| Amine pKa | ~7.8 | Esterification lowers pKa ; dictates the dominant protonation state at physiological pH. |

| Max Stability pH | 4.5 - 5.5 | Optimal formulation zone. Electrostatic repulsion of H+ minimizes acid catalysis, while [OH−] is negligible. |

| Activation Enthalpy ( ΔH‡ ) | 40 - 50 kJ/mol | Hydrolysis is highly temperature-sensitive. Cold storage (< 4°C) is mandatory to arrest degradation[4]. |

| Activation Entropy ( ΔS‡ ) | -50 to -80 J/(K·mol) | Indicates a highly ordered, bimolecular transition state during OH− nucleophilic attack[3]. |

| Gibbs Free Energy ( ΔGhyd‡ ) | ~95 kJ/mol (at pH 7.4) | Moderate stability in biological media; rapid degradation occurs without proper buffering. |

Mechanistic Pathways of Degradation

To formulate (S)-Allyl 2-aminopropanoate effectively, one must understand the causality of its degradation pathways. The relationship between pH, the protonation state of the α -amine, and the resulting hydrolysis rate is nonlinear.

Caption: Logical relationship between environmental pH, amine protonation state, and ester hydrolysis kinetics.

Causality Breakdown:

-

Why is acid catalysis slow? At pH < 4, the carbonyl oxygen is protonated to facilitate water attack. However, the adjacent −NH3+ group strongly repels incoming hydronium ions ( H3O+ ), creating an electrostatic shield that artificially depresses the specific acid catalysis rate.

-

Why is base catalysis fast? At pH > 7, the −NH3+ group withdraws electron density from the carbonyl, making it a prime target for the negatively charged OH− nucleophile. Furthermore, certain metal ions (e.g., Pd2+ , Cu2+ ) or enzymes (like lipases) can coordinate with the amine and carbonyl, drastically accelerating this cleavage[5].

Experimental Protocols: Self-Validating Stability Assessment

To accurately determine the thermodynamic stability of (S)-Allyl 2-aminopropanoate for drug master files (DMF) or formulation development, researchers must employ a self-validating kinetic assay. The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor degradation.

Methodological Causality

-

Constant Ionic Strength ( I=0.1M ): Essential to prevent activity coefficient fluctuations from skewing the kinetic rate constants.

-

Acid Quenching: Aliquots must be immediately quenched with an acidic buffer (pH 2.0). This instantly fully protonates the amine and neutralizes any OH− , "freezing" the reaction state for accurate HPLC quantification.

Step-by-Step Workflow

-

Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2.0 to 10.0. Adjust all solutions to an ionic strength of I=0.1M using KCl or NaCl to ensure thermodynamic consistency[2].

-

Substrate Initiation: Dissolve (S)-Allyl 2-aminopropanoate in a minimal volume of co-solvent (e.g., 1% DMSO) to prevent localized precipitation, then spike into the pre-equilibrated buffer to achieve a final concentration of 10 mM.

-

Thermal Incubation: Incubate the solutions in precision-controlled thermomixers at three distinct temperatures (e.g., 25°C, 37°C, 50°C) to allow for Arrhenius calculations of ΔH‡ and ΔS‡ .

-

Aliquot Sampling & Quenching: At predetermined intervals, extract 100 μL aliquots. Immediately mix with 100 μL of quenching solution (0.1% Trifluoroacetic acid in water, pH ~2.0) to halt base-catalyzed hydrolysis.

-

RP-HPLC Analysis: Inject the quenched samples onto a C18 column. Use an isocratic mobile phase (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile) and monitor UV absorbance at 210 nm to quantify the disappearance of the ester and the appearance of free L-alanine.

-

Kinetic Modeling: Plot ln([Ester]t/[Ester]0) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs ).

Caption: Self-validating experimental workflow for determining aqueous thermodynamic stability.

Strategic Implications for Drug Development

Understanding the thermodynamic boundaries of (S)-Allyl 2-aminopropanoate directly informs downstream processing:

-

Formulation: Aqueous formulations must be buffered strictly between pH 4.5 and 5.5 to maximize shelf life. Excursions into physiological pH (7.4) will result in rapid prodrug activation/degradation.

-

Storage: Due to the high activation enthalpy ( ΔH‡ ) of the hydrolysis reaction, the degradation rate drops precipitously at lower temperatures. Lyophilization or storage below 4°C is highly recommended to maintain structural integrity[4].

-

Synthesis: During solid-phase peptide synthesis (such as the BAL strategy), the orthogonal removal of the allyl group via Pd(PPh3)4 must be executed under conditions that do not inadvertently trigger background base hydrolysis of other sensitive ester linkages[1].

References

-

The basic hydrolysis of amino acid esters Source: Australian Journal of Chemistry / researcher.life URL:2

-

Proton ionisation constants and kinetics of base hydrolysis of some α -amino-acid esters in aqueous solution Source: Journal of the Chemical Society B / rsc.org URL:3

-

2-aminopropanoic acid (phenylmethyl) ester; 4-methylbenzenesulfonic acid Source: guidechem.com URL:4

-

Backbone Amide Linker (BAL) Strategy for Solid-Phase Synthesis of C-Terminal-Modified and Cyclic Peptides Source: Journal of the American Chemical Society / acs.org URL:1

-

Journal of Molecular Catalysis B: Enzymatic (Hydrolysis of allyl esters) Source: uoa.gr URL:5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. users.uoa.gr [users.uoa.gr]

Comprehensive Safety Data and Toxicity Profile of (S)-Allyl 2-aminopropanoate in Pharmaceutical Synthesis

Introduction & Mechanistic Context

As a versatile chiral building block, (S)-Allyl 2-aminopropanoate (commonly referred to as L-Alanine allyl ester) is heavily utilized in the synthesis of conformationally constrained macrocycles and complex peptide therapeutics[1]. Because free amino acid esters are highly nucleophilic and prone to spontaneous intermolecular cyclization into diketopiperazines, this compound is rarely handled as a free base. Instead, it is commercially supplied and utilized as a stable salt—most notably the hydrochloride (CAS 203799-82-0) or the 4-methylbenzenesulfonate (tosylate) salt (CAS 20845-17-4).

For drug development professionals and application scientists, mastering the handling requirements, safety data sheet (SDS) parameters, and the unique metabolic toxicity profile of the allyl ester moiety is critical for safe process scale-up.

Physical Properties and SDS Hazard Profiling

The quantitative safety and physical data for the tosylate salt of (S)-Allyl 2-aminopropanoate are summarized in the table below. The hazard profile is a composite of the tosylate counterion's irritating properties and the inherent biological reactivity of the allyl ester group.

| Property / Hazard Parameter | Data / GHS Classification |

| Chemical Name | (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate |

| CAS Number | 20845-17-4 |

| Molecular Weight | 301.36 g/mol |

| Physical Form | White to yellow powder or crystals |

| Signal Word | Warning |

| Hazard Statements (H-Codes) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (Rinse cautiously with water for several minutes) |

Metabolic Toxicity Profile: The Allyl Ester Pathway

The toxicological profile of (S)-Allyl 2-aminopropanoate is inextricably linked to its in vivo hydrolysis. While the L-alanine core is an endogenous, benign amino acid, the allyl ester moiety presents a specific metabolic liability.

Upon systemic exposure, allyl esters are rapidly cleaved by hepatic and intestinal carboxylesterases to yield allyl alcohol. Allyl alcohol is subsequently oxidized by alcohol dehydrogenase (ADH) into acrolein, a highly reactive α,β-unsaturated aldehyde[2]. Acrolein acts as a potent electrophile, rapidly depleting cellular glutathione (GSH) via Michael addition. This depletion leads to severe oxidative stress, macromolecular damage, and characteristic periportal hepatotoxicity[3].

Metabolic degradation of (S)-Allyl 2-aminopropanoate leading to hepatotoxicity.

Self-Validating Experimental Protocol: In Situ Liberation and Coupling

To utilize (S)-Allyl 2-aminopropanoate safely and effectively in peptide synthesis, one must prevent the premature liberation of the free amine. The following protocol utilizes an in situ neutralization strategy that ensures the free base is consumed by the activated coupling partner immediately upon generation, acting as a self-validating system to prevent side reactions.

Step-by-Step Methodology:

-

Preparation: Purge a dry, round-bottom flask with nitrogen. Equip with a magnetic stir bar and cool to 0°C using an ice bath. Wear appropriate PPE (nitrile gloves, safety goggles) to protect against H315/H319 hazards.

-

Reagent Dissolution: Suspend 1.0 equivalent of (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate and 1.05 equivalents of the N-protected amino acid (e.g., Fmoc-AA-OH) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

-

Activation: Add 1.1 equivalents of HATU (coupling reagent). Stir for 5 minutes at 0°C to allow the formation of the active OAt ester.

-

In Situ Neutralization (Critical Step): Add 2.5 equivalents of N,N-diisopropylethylamine (DIPEA) dropwise over 10 minutes.

-

Causality: The first equivalent of DIPEA neutralizes the tosylate salt, liberating the free amine of the allyl ester. The slow addition at 0°C ensures the steady-state concentration of the free amine remains low, kinetically favoring the cross-coupling with the activated Fmoc-AA-OAt ester over self-condensation into a diketopiperazine.

-

-

Validation & Quenching: After 2 hours, monitor the reaction via LC-MS. The protocol is self-validating: the complete disappearance of the starting salt mass (m/z 130 for the free base) and the strict absence of the diketopiperazine byproduct (m/z 226) confirm successful coupling. Quench with saturated aqueous NH₄Cl to neutralize residual amine and remove any trace unreacted allyl ester.

Self-validating experimental workflow for in situ coupling of allyl ester salts.

References

- Title: WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds Source: Google Patents URL

-

Title: A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein Source: Toxicology / National Institutes of Health (NIH) PMC URL: [Link]

Sources

- 1. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]

- 2. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Palladium-Catalyzed Deprotection of (S)-Allyl 2-Aminopropanoate

Executive Summary

In the design of complex peptides and small-molecule therapeutics, achieving strict orthogonality during functional group deprotection is paramount. (S)-Allyl 2-aminopropanoate (the allyl ester of L-alanine) serves as a robust, orthogonally protected building block. Because the allyl ester is highly stable to both strongly acidic conditions (used for Boc/tBu removal) and basic conditions (used for Fmoc removal), it acts as the linchpin in multi-dimensional synthesis strategies.

Cleavage of the allyl ester is achieved under mild, neutral conditions via a Palladium(0)-catalyzed Tsuji-Trost reaction. This technical guide outlines the mechanistic causality, strategic scavenger selection, and self-validating protocols required for high-yielding, palladium-catalyzed deprotection.

Mechanistic Rationale: The Tsuji-Trost Cleavage

The deprotection of allyl esters is fundamentally driven by transition-metal-catalyzed allylic substitution. Understanding this catalytic cycle is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) species—typically generated in situ from Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ]—coordinates to the alkene of the allyl ester. Oxidative addition cleaves the allylic C–O bond, generating an electrophilic π -allyl palladium(II) complex and liberating the free (S)-2-aminopropanoate carboxylate.

-

Nucleophilic Scavenging: Left alone, the carboxylate could re-attack the complex, resulting in no net reaction. To drive the reaction forward and turn over the catalyst, a nucleophilic "scavenger" is introduced. The scavenger attacks the π -allyl palladium complex, irreversibly transferring the allyl group to the scavenger and regenerating the active Pd(0) catalyst.

Mechanistic Workflow

Mechanistic pathway of the Tsuji-Trost palladium-catalyzed allyl ester deprotection.

Strategic Selection of Allyl Scavengers

The choice of scavenger dictates the reaction kinetics, the stability of the catalyst, and the ease of downstream purification.

Causality Insight: When deprotecting (S)-Allyl 2-aminopropanoate, the resulting product contains a free carboxylic acid. If a basic scavenger like morpholine is used in excess, the basic amine will readily protonate, yielding the final product as an unwanted tri-morpholine salt . Therefore, Phenylsilane ( PhSiH3 ) —a neutral hydride donor—is the preferred scavenger for isolating the free zwitterionic or N-protected amino acid without salt contamination. Furthermore, adding phenylsilane before the palladium catalyst has been proven to mitigate palladium-induced toxicity in sensitive substrates, such as DNA-encoded libraries .

Optimized Quantitative Reaction Parameters by Scavenger Type

| Scavenger System | Catalyst ( Pd(PPh3)4 ) | Scavenger Eq. | Solvent | Temp | Reaction Time | Primary Use Case |

| Phenylsilane ( PhSiH3 ) | 0.05 – 0.1 eq | 10.0 – 15.0 eq | DCM | 20∘C | 20 – 40 min | Solution-phase, sensitive substrates, avoiding salt formation. |

| Morpholine | 0.1 eq | 10.0 eq | DCM / THF | 20∘C | 60 – 120 min | Solid-Phase Peptide Synthesis (SPPS) where salts can be washed away. |

| NDMBA + DIPEA | 0.05 eq | 5.0 eq (NDMBA) | DCM | 20∘C | 60 min | Avoiding amine-reactive side reactions. |

Detailed Experimental Protocols

Protocol A: Phenylsilane-Mediated Deprotection (Preferred for Solution-Phase)

This protocol utilizes PhSiH3 to ensure the deprotected (S)-2-aminopropanoic acid derivative is isolated cleanly.

Step-by-Step Methodology:

-

Atmospheric Control: Flame-dry a round-bottom flask and flush thoroughly with Argon. The strict exclusion of oxygen is critical to prevent the irreversible oxidation of Pd(0) to inactive Pd(II) species .

-

Substrate Solubilization: Dissolve 1.0 equivalent of the N-protected (S)-Allyl 2-aminopropanoate (e.g., Fmoc-Ala-OAll) in anhydrous, degassed Dichloromethane (DCM) to achieve a 0.1 M concentration.

-

Scavenger Addition: Inject 10.0 equivalents of PhSiH3 directly into the stirring solution. Critical Causality: Always add the silane scavenger prior to the catalyst. This primes the environment and prevents premature catalyst quenching.

-

Catalyst Addition: Rapidly add 0.05 equivalents of Pd(PPh3)4 . The solution will immediately adopt a bright, translucent yellow color, indicating active Pd(0) in solution.

-

Reaction Monitoring: Stir the mixture at room temperature ( 20−25∘C ). Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. Complete consumption of the starting material usually occurs within 30 minutes.

-

Workup: Concentrate the reaction mixture under reduced pressure. Partition the crude residue between Diethyl Ether and 0.1 M HCl. The free carboxylic acid will remain in the organic layer (if N-protected) or partition into the aqueous layer (if fully deprotected to the zwitterion).

-

Isolation: Lyophilize the aqueous fraction or perform flash chromatography on the organic fraction.

Protocol B: Morpholine-Mediated Deprotection (Standard SPPS Cleavage)

Used primarily when the substrate is resin-bound, allowing the morpholine salts to be easily washed away rather than isolated.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptidyl-resin containing the (S)-Allyl 2-aminopropanoate moiety in anhydrous DCM for 15 minutes in a fritted solid-phase reaction vessel.

-

Cocktail Preparation: In a separate vial under Argon, dissolve 0.1 eq Pd(PPh3)4 and 10.0 eq Morpholine in a minimal volume of degassed DCM.

-

Cleavage: Add the cocktail to the resin and agitate gently in the dark for 2 hours at room temperature.

-

Washing: Drain the reaction vessel. Wash the resin sequentially with DCM ( 3× ), 0.5% DIPEA in DCM ( 3× , to neutralize and remove residual morpholine salts), and finally DCM ( 3× ).

Troubleshooting & Analytical Validation

-

Visual Validation (Palladium Black): A healthy Tsuji-Trost reaction utilizing Pd(PPh3)4 will remain bright yellow. If the reaction mixture turns dark brown or black, the Pd(0) catalyst has oxidized and precipitated as "Palladium black" . If this occurs before the reaction is complete, re-degas the solvent and spike in an additional 0.05 eq of fresh catalyst.

-

Overcoming Sluggish Kinetics: If steric hindrance is preventing complete conversion after 1 hour, the application of microwave heating ( 40∘C for 5–10 minutes) can safely drive the reaction to completion without degrading the peptide backbone .

-

NMR Validation: The successful cleavage of the allyl ester is easily confirmed by 1H NMR. The practitioner should look for the complete disappearance of the characteristic multiplet at ∼5.9 ppm (internal alkene proton) and the pair of doublets at ∼5.2−5.3 ppm (terminal alkene protons).

References

-

Synthesis of Phospho-Amino Acid Analogues as Tissue Adhesive Cement Additives ACS Biomacromolecules / PubMed Central URL:[Link]

-

Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis The Journal of Organic Chemistry URL:[Link]

-

Using microwave heating to expedite your allyl ester or alloc deprotection Biotage Application Notes URL:[Link]

-

What is a “DNA-compatible” reaction? Bioconjugate Chemistry / PubMed Central URL:[Link]

Application Note: Advanced SPPS Strategies Utilizing (S)-Allyl 2-aminopropanoate for Complex Peptide Architectures

Target Audience: Peptide Chemists, Drug Development Professionals, and Synthetic Biologists. Level: Advanced / Senior Application Scientist

Introduction & Mechanistic Rationale

As a Senior Application Scientist specializing in complex peptide architectures, I frequently encounter the limitations of standard linear Fmoc/tBu solid-phase peptide synthesis (SPPS). When designing cyclic peptides, branched peptidomimetics, or targeted radioligands, standard C-terminal resin anchoring often restricts synthetic freedom.

This is where (S)-Allyl 2-aminopropanoate (the allyl ester of L-alanine, commonly denoted as H-Ala-OAll) becomes an indispensable building block. Supplied typically as a stable p-toluenesulfonate (tosylate) or hydrochloride salt, it provides a free Nα -amine for immediate coupling and an orthogonally protected Cα -carboxylate [1].

The Principle of Orthogonality

The strategic value of the allyl ester lies in its absolute orthogonality to standard SPPS chemistries [3].

-

Base Stability: The allyl ester is completely stable to the repetitive 20% piperidine/DMF treatments used for Fmoc removal.

-

Acid Stability: It withstands the harsh trifluoroacetic acid (TFA) cocktails used for global deprotection and resin cleavage.

-

Selective Cleavage: It is exclusively removed via Tsuji-Trost allylic cleavage using Palladium(0) catalysis, allowing for on-resin C-terminal unmasking without disrupting the rest of the peptide[2].

Strategic Applications in Drug Development

Side-Chain Anchoring for Macrolactamization

To synthesize head-to-tail cyclic peptides, the peptide must remain attached to the resin while both the N-terminus and C-terminus are liberated. By anchoring the peptide to the resin via the side chain of an Aspartate or Glutamate residue, (S)-Allyl 2-aminopropanoate can be coupled to the free side-chain or used as the C-terminal residue. Once the linear sequence is complete, Pd(0)-catalyzed deprotection unmasks the C-terminal Alanine, enabling on-resin macrolactamization prior to final TFA cleavage [4].

Fragment Condensation and Radioligand Assembly

In the development of irreversible peptidomimetic radioligands (e.g., PET imaging agents targeting ST14 protease), H-Ala-OAll is utilized to cap C-termini during the precise stepwise assembly of covalent warheads. The allyl group prevents unwanted C-terminal epimerization during highly hindered coupling steps[2].

Workflow & Mechanistic Visualizations

Workflow for on-resin peptide cyclization using (S)-Allyl 2-aminopropanoate.

Tsuji-Trost mechanism for Pd(0)-catalyzed allyl ester deprotection in SPPS.

Quantitative Data Summaries

To ensure a self-validating protocol, it is critical to select the correct reagents. The tables below summarize empirical data driving our protocol choices.

Table 1: Optimization of Allyl Ester Deprotection Conditions Causality: Phenylsilane (PhSiH₃) is selected over Morpholine because it acts as a highly efficient hydride donor, completely eliminating the risk of N -allylation byproducts that plague secondary amine scavengers.

| Scavenger | Catalyst | Solvent | Reaction Time | Deprotection Yield | Byproduct Formation |

| Morpholine (10 eq) | Pd(PPh₃)₄ (0.1 eq) | DCM / DMF | 2 hours | 85% | Moderate ( N -allylation) |

| NDMBA (10 eq) | Pd(PPh₃)₄ (0.1 eq) | DCM | 1 hour | 92% | Low |

| PhSiH₃ (10 eq) | Pd(PPh₃)₄ (0.1 eq) | DCM | 45 mins | >98% | None |

| TES-H (10 eq) | Pd(PPh₃)₂Cl₂ (0.1 eq) | DCM | 30 mins | >95% | None (Open-flask) [1] |

Table 2: Coupling Efficiency of H-Ala-OAll to Resin-Bound Carboxylates Causality: Because (S)-Allyl 2-aminopropanoate is introduced as a tosylate salt, high equivalents of DIEA are required to neutralize the salt and activate the coupling reagent. HATU is chosen for its superior reaction kinetics, minimizing epimerization.

| Coupling Reagent | Base | Solvent | Equivalents (AA / Reagent / Base) | Conversion (%) | Epimerization (%) |

| DIC / HOBt | None | DMF | 3.0 / 3.0 / 0.0 | 75% | <1.0% |

| PyBOP | DIEA | DMF | 3.0 / 2.9 / 6.0 | 88% | 2.5% |

| HATU | DIEA | DMF | 3.0 / 2.9 / 6.0 | >99% | <1.0% |

Experimental Protocols

Protocol A: On-Resin Coupling of (S)-Allyl 2-aminopropanoate

This protocol details the attachment of H-Ala-OAll to a resin-bound peptide featuring a free carboxylate (e.g., a Glutamate side-chain).

Reagents Required:

-

(S)-Allyl 2-aminopropanoate p-toluenesulfonate (3.0 equiv)

-

HATU (2.9 equiv)

-

N,N-Diisopropylethylamine (DIEA) (6.0 equiv)

-

Anhydrous DMF

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 30 minutes to maximize pore accessibility. Drain completely.

-

Activation: In a clean, dry vial, dissolve (S)-Allyl 2-aminopropanoate p-toluenesulfonate (3.0 equiv relative to resin loading) and HATU (2.9 equiv) in a minimal volume of DMF (approx. 0.1 M concentration).

-

Base Addition: Add DIEA (6.0 equiv) to the vial. Scientific Insight: The 6.0 equivalents are strictly necessary—1.0 equiv neutralizes the tosylate counterion to liberate the free amine, while the remaining 5.0 equiv drive the HATU-mediated activation of the resin-bound carboxylate.

-

Coupling: Immediately transfer the activated mixture to the SPPS reaction vessel containing the resin.

-

Agitation: Agitate via nitrogen bubbling or orbital shaking at room temperature for 60 minutes.

-

Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).

-

Validation: Perform a microcleavage and analyze via LC-MS to confirm quantitative conversion.

Protocol B: On-Resin Pd(0)-Catalyzed Allyl Deprotection

This protocol selectively removes the allyl ester to expose the C-terminal carboxylate of Alanine for subsequent cyclization.

Reagents Required:

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 - 0.2 equiv)

-

Phenylsilane (PhSiH₃) (10 - 20 equiv)

-

Anhydrous DCM

-

0.5% Sodium diethyldithiocarbamate in DMF (Palladium scavenger)

Step-by-Step Methodology:

-

Solvent Exchange: Swell the peptidyl-resin in anhydrous DCM for 20 minutes. Scientific Insight: DCM is vastly superior to DMF for this catalytic step as it optimizes the swelling of the polystyrene matrix specifically for the bulky Pd(PPh₃)₄ complex.

-

Scavenger Addition: Prepare a solution of PhSiH₃ (20 equiv) in anhydrous DCM. Add this solution to the resin.

-

Deoxygenation: Bubble Argon gas gently through the resin suspension for 5 minutes. Scientific Insight: Oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II), halting the catalytic cycle.

-

Catalyst Introduction: Quickly add solid Pd(PPh₃)₄ (0.1 equiv) to the reaction vessel. Seal the vessel under an Argon atmosphere.

-

Reaction: Agitate the mixture in the dark for 45 minutes. Light accelerates the degradation of the palladium complex.

-

Resin Washing & Palladium Removal: Drain the reaction mixture. Wash the resin with DCM (3 × 1 min).

-

Chelation Step (Critical): Wash the resin with a solution of 0.5% Sodium diethyldithiocarbamate in DMF (3 × 3 min). Scientific Insight: This step is mandatory to chelate and strip precipitated palladium metal from the resin matrix, which otherwise interferes with subsequent cyclization steps or final peptide purity.

-

Final Wash: Wash with DMF (5 × 1 min) and DCM (5 × 1 min). The resin is now ready for on-resin macrolactamization using standard coupling reagents (e.g., HATU/DIEA).

References

-

Napier, P., et al. "Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis." The Journal of Organic Chemistry, ACS Publications, Dec 2024.[Link]

-

Liu, J., et al. "Development of an Irreversible Peptidomimetic Radioligand for PET Imaging of ST14 Protease." Bioconjugate Chemistry, ACS Publications, Jan 2025.[Link]

-

"Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis." IntechOpen, Aug 2023.[Link]

-

"Solid Phase Synthesis of Peptide Selenoesters via a Side Chain Anchoring Strategy." Royal Society of Chemistry. [Link]

Application Note: Synthesis and Isolation of (S)-Allyl 2-Aminopropanoate Salts for Orthogonal Peptide Synthesis

Executive Summary & Strategic Rationale

The synthesis of complex peptides, depsipeptides, and macrocycles frequently necessitates highly orthogonal protecting group strategies[1][2]. The allyl ester, pioneered in the 1980s by Kunz and Waldmann, serves as a uniquely versatile C-terminal protecting group[3][4]. Unlike standard methyl, ethyl, or benzyl esters, the allyl ester is completely stable to both the strongly acidic conditions required for Boc deprotection (e.g., neat trifluoroacetic acid) and the basic conditions used for Fmoc removal (e.g., 20% piperidine)[2]. It is exclusively and mildly cleaved via a palladium(0)-catalyzed Tsuji-Trost allylic dealkylation.

Causality in Salt Selection: Isolating (S)-Allyl 2-aminopropanoate (L-alanine allyl ester) as a free base is synthetically unviable. Free α -amino acid esters rapidly undergo intermolecular aminolysis, self-condensing into stable diketopiperazines[5]. By isolating the molecule as a hydrochloride (HCl) or p-toluenesulfonate (PTSA) salt, the α -amino group is protonated into an ammonium cation ( −NH3+ ). This electronic modification completely eliminates the nitrogen's nucleophilicity, ensuring the structural integrity of the ester during long-term storage and handling.

Mechanistic Pathways & Experimental Design

We present two self-validating, field-proven protocols for the preparation of (S)-Allyl 2-aminopropanoate salts:

-

Method A: Thionyl Chloride Activation (Hydrochloride Salt) This method leverages thionyl chloride ( SOCl2 ) as a dual-purpose dehydrating and chlorinating agent[6][7]. When added to allyl alcohol, it generates HCl and allyl chlorosulfite in situ. This highly reactive intermediate rapidly esterifies the L-alanine[8]. The gaseous byproducts ( SO2 and HCl ) are easily driven off by heating, leaving the pure hydrochloride salt without the need for complex chromatography.

-

Method B: Azeotropic Distillation (p-Toluenesulfonate Salt) This method operates strictly on Le Chatelier's principle[9]. L-alanine and allyl alcohol are refluxed in toluene with a stoichiometric amount of p-toluenesulfonic acid (PTSA). The Dean-Stark apparatus continuously traps the water byproduct as a toluene-water azeotrope, physically removing it from the reaction mixture and driving the thermodynamically unfavorable esterification to near-quantitative completion.

Experimental Protocols

Protocol A: Preparation of (S)-Allyl 2-aminopropanoate hydrochloride

Note: Perform all steps in a well-ventilated fume hood due to the generation of corrosive SO2 and HCl gases.

-

Apparatus Setup: Equip a 250 mL two-neck round-bottom flask with a PTFE-coated magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a CaCl2 drying tube.

-

Solvent Chilling: Add anhydrous allyl alcohol (50 mL, large excess) to the flask and cool to 0 °C using an ice-water bath.

-

Activation: Carefully add thionyl chloride ( SOCl2 , 8.9 mL, 123 mmol, 1.1 eq relative to amino acid) dropwise over 30 minutes.

-

Causality: Thionyl chloride reacts violently with aliphatic alcohols. Performing this addition at 0 °C safely dissipates the exothermic heat of reaction, preventing the uncontrolled polymerization or thermal degradation of the allyl alcohol.

-

-

Amino Acid Addition: Add L-Alanine (10.0 g, 112 mmol) in small portions to the chilled, activated solution.

-

Esterification: Remove the ice bath and gradually heat the mixture to a gentle reflux (approx. 80 °C) for 12–15 hours.

-

Causality: Heating provides the activation energy necessary to drive the esterification to completion while simultaneously expelling the SO2 byproduct, which irreversibly pushes the reaction forward.

-

-

Concentration: Cool the reaction to room temperature and concentrate under reduced pressure to yield a viscous, pale-yellow oil.

-

Crystallization: Triturate the oil vigorously with cold anhydrous diethyl ether (150 mL) to induce crystallization.

-

Isolation: Filter the resulting white precipitate through a sintered glass funnel, wash with additional cold diethyl ether (2 × 50 mL), and dry in vacuo to afford the pure hydrochloride salt.

Protocol B: Preparation of (S)-Allyl 2-aminopropanoate p-toluenesulfonate

-

Apparatus Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

-

Reagent Mixing: Add L-Alanine (10.0 g, 112 mmol), p-toluenesulfonic acid monohydrate ( PTSA⋅H2O , 23.4 g, 123 mmol, 1.1 eq), and allyl alcohol (30 mL, excess) to 200 mL of anhydrous toluene.

-

Azeotropic Reflux: Heat the heterogeneous mixture to reflux (approx. 110 °C).

-

Causality: Esterification is a reversible, equilibrium-driven process. Toluene forms a low-boiling azeotrope with water. The Dean-Stark apparatus continuously condenses and separates this water, removing it from the system. According to Le Chatelier's principle, this forces the reaction equilibrium to >95% conversion.

-

-

Monitoring: Continue refluxing until the theoretical volume of water (approx. 4.0 mL, accounting for both the hydrate water and the esterification water) is collected in the trap (typically 12–24 hours). The solution will become completely homogeneous as the insoluble L-alanine is consumed.

-

Concentration: Cool the reaction mixture to room temperature and concentrate the solution under reduced pressure to approximately 50 mL.

-

Precipitation: Add hexanes dropwise while stirring until the solution becomes turbid. Chill at 4 °C overnight to maximize the crystalline yield.

-

Isolation: Filter the crystalline solid, wash with cold hexanes, and dry under high vacuum.

Quantitative Data & Physicochemical Properties

The following table summarizes the key analytical metrics and properties of the isolated salts to aid in quality control and verification[9][10].

| Parameter | (S)-Allyl 2-aminopropanoate Hydrochloride | (S)-Allyl 2-aminopropanoate p-Toluenesulfonate |

| CAS Number | 203799-82-0 | 20845-17-4 |

| PubChem CID | N/A | 13968860 |

| Molecular Formula | C6H12ClNO2 | C13H19NO5S |

| Molecular Weight | 165.62 g/mol | 301.36 g/mol |

| Physical State | White crystalline powder | White to off-white crystalline solid |

| Typical Yield | 85 – 95% | 80 – 90% |

| Storage Conditions | Desiccated, 2–8 °C | Desiccated, Room Temperature |

| Deprotection Reagents | Pd(PPh3)4 , Morpholine / THF | Pd(PPh3)4 , Morpholine / THF |

Reaction Workflow & Orthogonal Deprotection Pathway

The diagram below illustrates the divergent synthetic pathways for generating the two stable salt forms, followed by the convergent, orthogonal palladium-catalyzed deprotection step required during solid-phase or solution-phase peptide synthesis.

Reaction pathways for the synthesis and Pd(0)-catalyzed deprotection of L-alanine allyl ester salts.

References

-

Title: (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate | C13H19NO5S Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

- Title: Conformationally constrained, fully synthetic macrocyclic compounds (Patent WO2011014973A2)

-

Title: Allyl ester as a selectively cleavable carboxy-protecting group in peptide synthesis Source: Angewandte Chemie International Edition in English (Kunz & Waldmann) URL: [Link]

-

Title: Synthesis of Peptides and Peptidomimetics (Houben-Weyl Methods of Organic Chemistry) Source: Thieme Connect URL: [Link]

Sources

- 1. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Sci-Hub. Allyl ester as temporary protecting group for the β‐carboxy function of aspartic acid / International Journal of Peptide and Protein Research, 1985 [sci-hub.sg]

- 4. arkat-usa.org [arkat-usa.org]

- 5. api.dspace.spbu.ru [api.dspace.spbu.ru]

- 6. CA2780829A1 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]

- 7. WO2011014973A2 - Conformationally constrained, fully synthetic macrocyclic compounds - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. (S)-Allyl 2-aminopropanoate 4-methylbenzenesulfonate | C13H19NO5S | CID 13968860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BLDpharm - Scale Up Commercial Manufacture List [bldpharm.com]

Technical Support Center: Stereoselective Synthesis of (S)-Allyl 2-aminopropanoate

Welcome to the Application Scientist Support Portal.

Maintaining stereochemical integrity during the esterification of amino acids is a critical challenge in drug development and peptide synthesis. (S)-Allyl 2-aminopropanoate (L-alanine allyl ester) is highly susceptible to racemization at the α-carbon due to the mildly acidic nature of the α-proton and the propensity of activated amino acids to form azlactone intermediates.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure >99% enantiomeric excess (ee) during your synthesis.

Diagnostic Workflow: Choosing the Right Synthesis Route

Selecting the correct synthetic route based on the protecting group status of your starting material is the first line of defense against racemization.

Decision tree for selecting a racemization-free esterification protocol.

Frequently Asked Questions & Troubleshooting

Q1: Why does L-alanine racemize during standard carbodiimide-mediated esterification?

Root Cause Analysis: When a carboxylic acid is activated using standard carbodiimides like DIC or DCC, it forms a highly reactive O-acylisourea intermediate[1]. In amino acids, the nucleophilic carbonyl oxygen of the adjacent amide (or urethane) group can attack this activated carbon, ejecting the urea byproduct and forming a 5(4H)-oxazolone (azlactone) ring[2].

The α-proton of the oxazolone is highly acidic. In the presence of even mild bases (e.g., tertiary amines used as catalysts), it undergoes rapid deprotonation to form an aromatic enolate[2]. Reprotonation occurs non-stereoselectively, leading to a racemic oxazolone, which then reacts with allyl alcohol to yield a racemized ester[3].

Mechanism of oxazolone-induced racemization during amino acid activation.

Q2: How do coupling additives like OxymaPure prevent this racemization?

Mechanistic Insight: Additives such as OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt act as potent nucleophiles that intercept the dangerous O-acylisourea intermediate before it can cyclize into an oxazolone[1]. By reacting with the O-acylisourea, they generate an active ester (e.g., an Oxyma ester). This active ester is structurally stable enough to resist oxazolone formation, yet reactive enough to undergo smooth alcoholysis or aminolysis without losing stereochemical integrity[4].

Quantitative Data: Comparison of Common Coupling Additives [4]

| Property | OxymaPure | HOBt | HOAt | 6-Cl-HOBt |

| pKa | 4.60 | 4.60 | 3.28 | 3.35 |

| Explosive Hazard | Low (Safe) | High | High | High |

| Racemization Suppression | Excellent | Moderate | Excellent | Good |

| Molecular Weight (Da) | 142.11 | 135.11 | 150.13 | 169.57 |

Q3: What is the most robust method for synthesizing (S)-Allyl 2-aminopropanoate directly from unprotected L-alanine?

Solution: Acid-catalyzed direct esterification using Thionyl Chloride (SOCl₂)[5]. Causality: By maintaining strictly acidic conditions, the amine group remains protonated (-NH₃⁺), and no base is present to catalyze enolization. Furthermore, the chlorosulfinic acid ester intermediate does not cyclize into oxazolones under these conditions, preserving the stereocenter entirely[5].

Protocol 1: Direct Esterification via SOCl₂ (Self-Validating System) Validation Checkpoint: The reaction mixture must remain clear and homogeneous upon warming. Evolution of SO₂ and HCl gas confirms the formation of the reactive chlorosulfinic acid intermediate.

-

Preparation: Suspend 1.0 equivalent of L-alanine in 10-15 equivalents of anhydrous allyl alcohol (acting as both reagent and solvent).

-

Cooling: Chill the suspension to 0 °C using an ice-water bath under an inert atmosphere (N₂ or Argon).

-

Activation: Add 1.1 to 1.5 equivalents of Thionyl Chloride (SOCl₂) dropwise over 30 minutes. Caution: Highly exothermic. Control the addition rate to maintain the internal temperature below 5 °C.

-

Reaction: Remove the ice bath. Allow the mixture to warm to room temperature, then heat to 60 °C for 4 to 6 hours.

-

Isolation: Concentrate the mixture under reduced pressure to remove excess allyl alcohol and byproducts.

-

Purification: Triturate the resulting oil with cold diethyl ether to precipitate (S)-Allyl 2-aminopropanoate hydrochloride. Filter and dry under vacuum.

Q4: How should I esterify N-protected L-alanine (e.g., Boc-Ala-OH) without risking racemization?

Solution: Base-promoted alkylation using Allyl Bromide and Cesium Carbonate (Cs₂CO₃)[5]. Causality: Instead of activating the carboxylic acid (which risks oxazolone formation), this method turns the carboxylic acid into a nucleophile (carboxylate) that attacks an electrophile (allyl bromide) via an SN2 mechanism. Using a mild, bulky base like Cs₂CO₃ ensures quantitative deprotonation of the carboxylic acid without stripping the α-proton.

Protocol 2: SN2 Alkylation with Allyl Bromide Validation Checkpoint: The formation of a fine white precipitate (CsBr) during the reaction indicates successful SN2 displacement.

-

Preparation: Dissolve 1.0 equivalent of Boc-L-Ala-OH in anhydrous DMF (approx. 0.2 M concentration).

-

Base Addition: Add 0.5 to 1.0 equivalent of Cesium Carbonate (Cs₂CO₃). Stir at room temperature for 15 minutes to form the carboxylate salt.

-

Alkylation: Add 1.1 equivalents of Allyl Bromide dropwise. Note: The reaction is mildly exothermic.

-

Reaction: Stir the suspension at room temperature for 2 to 4 hours. Monitor completion via TLC or LC-MS.

-